molecular formula C14H15BrN8 B6452945 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549004-68-2

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452945
CAS No.: 2549004-68-2
M. Wt: 375.23 g/mol
InChI Key: GBSSDTWSTIQJRW-UHFFFAOYSA-N
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Description

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core substituted with a piperazine ring, which is further modified with a bromopyrimidine group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the bromopyrimidine derivative, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently coupled with a purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) or copper(I) iodide (CuI) for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized purine or piperazine derivatives .

Scientific Research Applications

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(piperazin-1-yl)pyrimidine: Shares the bromopyrimidine and piperazine moieties but lacks the purine core.

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a piperazine ring and a pyridine core, with a boronic acid ester group.

Uniqueness

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its combination of a purine core with a bromopyrimidine-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSSDTWSTIQJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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